molecular formula C14H11N3O B12012133 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one CAS No. 21683-60-3

2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one

Cat. No.: B12012133
CAS No.: 21683-60-3
M. Wt: 237.26 g/mol
InChI Key: DNRWJXHJUQHCAD-UHFFFAOYSA-N
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Description

2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one: (CAS number: 21683-60-3) belongs to the class of heterocyclic compounds. Its chemical formula is C14H11N3O, and its molecular weight is 237257 g/mol

    Common Name: this compound

    Other Names:

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions. One common method involves the reaction of an appropriate pyridine derivative with hydrazine hydrate or its derivatives. The cyclization forms the pyrazolone ring. Detailed reaction conditions and reagents depend on the specific synthetic approach.

Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established synthetic routes. Optimization for large-scale production involves considerations such as yield, cost, and safety.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, leading to various products.

    Reduction: Can be reduced to form corresponding hydrazine derivatives.

    Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Alkyl halides (e.g., bromides, chlorides).

Major Products:: The specific products depend on the reaction conditions. For example:

  • Oxidation: Formation of pyrazolone derivatives.
  • Reduction: Hydrazine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related pyrazolone derivatives, the unique combination of phenyl and pyridinyl groups in 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one sets it apart.

Properties

CAS No.

21683-60-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C14H11N3O/c18-14-10-13(12-8-4-5-9-15-12)16-17(14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

DNRWJXHJUQHCAD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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